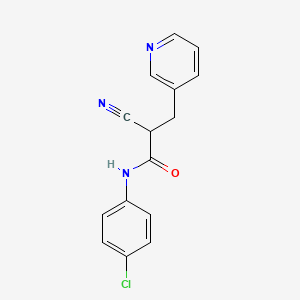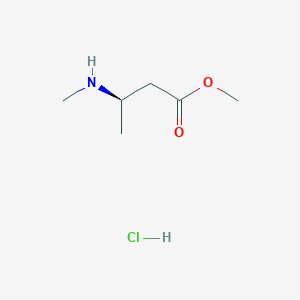![molecular formula C13H9N3O3S B2536798 3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid CAS No. 2287301-66-8](/img/structure/B2536798.png)
3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as hippuric acids . It consists of a benzoyl group linked to the N-terminal of a glycine .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4-ones were synthesized in excellent yields (80-98%) by heating the respective thiophene-2-carboxamides in formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides . These were cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .科学的研究の応用
Organic Synthesis and Material Science
Thienopyrimidine derivatives have been synthesized through various organic reactions, demonstrating the versatility of these compounds in material science and organic chemistry. For instance, Vasilin et al. (2015) explored the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, yielding angular and linear isoindole dione derivatives, highlighting the potential for creating complex heterocyclic systems (V. Vasilin, D. Lukina, T. Stroganova, P. G. Morozov, G. D. Krapivin, 2015). Similarly, Zadorozhny et al. (2008) synthesized 4H-thieno-[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido-[1,2-b]isoquinolines, showcasing the potential of thienopyrimidine derivatives in the development of novel organic materials (A. Zadorozhny, V. Kovtunenko, A. Turov, T. Kucherenko, 2008).
Pharmaceutical and Medicinal Chemistry
Thienopyrimidine derivatives have been investigated for their pharmaceutical applications, particularly as antimicrobial and anti-inflammatory agents. Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine heterocyclic compounds, testing them as antimicrobial and anti-inflammatory agents, demonstrating their significant activity against fungi, bacteria, and inflammation (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, R. Hassanien, 2018). Furthermore, the synthesis of pyrimidine-linked pyrazole heterocyclics by Deohate and Palaspagar (2020) underlines the exploration of these derivatives in developing compounds with insecticidal and antibacterial potential, offering a pathway to novel treatments and interventions (P. P. Deohate, Kalpana A. Palaspagar, 2020).
Antitumor Agents
Gangjee et al. (2005) designed and synthesized novel classical antifolates based on pyrrolo[2,3-d]pyrimidine scaffolds as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showcasing their potent antitumor activity. This study demonstrates the potential of thienopyrimidine derivatives in cancer therapy, offering a foundation for future drug development (A. Gangjee, Xin Lin, R. Kisliuk, J. McGuire, 2005).
作用機序
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to exhibit diverse biological activities .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Thieno[3,2-d]pyrimidines have been associated with a range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thieno[3,2-d]pyrimidines have been associated with a variety of biological activities, indicating they may have multiple effects at the molecular and cellular level .
将来の方向性
特性
IUPAC Name |
3-(2-amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c14-13-15-8-5-9(20-10(8)11(17)16-13)6-2-1-3-7(4-6)12(18)19/h1-5H,(H,18,19)(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOJEKTVGAJTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(S2)C(=O)NC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-5-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2536715.png)



![Ethyl 1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2536721.png)




![N~4~-(4-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2536730.png)
![1-[1-[(2-Chlorophenyl)methylsulfonyl]azetidin-3-yl]pyrrolidine](/img/structure/B2536733.png)
![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2536735.png)

![1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2536737.png)